molecular formula C19H21N3O4S2 B2505792 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1105227-33-5

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Katalognummer: B2505792
CAS-Nummer: 1105227-33-5
Molekulargewicht: 419.51
InChI-Schlüssel: UFMNHLMAFPMNMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a piperidin-3-yl group bearing a 4-ethoxyphenylsulfonyl moiety and at the 5-position with a thiophen-2-yl group. Its synthesis likely follows routes similar to structurally related compounds, such as the reaction of a sulfonyl chloride derivative with a piperidine intermediate, followed by cyclization to form the oxadiazole ring .

Eigenschaften

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-2-25-15-7-9-16(10-8-15)28(23,24)22-11-3-5-14(13-22)18-20-21-19(26-18)17-6-4-12-27-17/h4,6-10,12,14H,2-3,5,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMNHLMAFPMNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of oxadiazole derivatives and features a complex structure that includes a piperidine ring, an oxadiazole moiety, and various substituents. Its molecular formula is C22H24N3O4SC_{22}H_{24}N_3O_4S with a molecular weight of approximately 445.51 g/mol. The presence of the ethoxyphenyl and thiophen groups contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research indicates that it may act as an enzyme inhibitor, which can affect various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in critical biological processes, including those related to inflammation and cell proliferation.
  • Molecular Docking Studies : These studies have suggested strong binding affinities with target proteins, indicating a potential for therapeutic applications in conditions such as cancer and infectious diseases.

Biological Activity

The biological activity of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been evaluated in several studies focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound showed effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Comparative Studies : It has been noted that similar compounds with oxadiazole rings have demonstrated stronger antibacterial effects than traditional antibiotics like ampicillin and ciprofloxacin .
Compound Activity Reference
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazoleModerate to strong against E. coli
5-(4-fluorophenyl)-1,3,4-oxadiazoleStronger than ampicillin against S. pneumoniae
5-{1-[Phenylsulfonyl]-piperidin-3-yl}-1,3,4-oxadiazoleActive against Salmonella typhi

Antitumor Activity

Studies have also highlighted the potential antitumor effects of this compound:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7) indicated that the compound could induce apoptosis through activation of p53 pathways and caspase cleavage .

Case Studies

Several case studies have explored the biological activity of similar compounds within the same class:

  • Antimalarial Activity : Certain oxadiazole derivatives have shown comparable inhibitory effects against Plasmodium falciparum, suggesting potential applications in malaria treatment.
  • Antileishmanial Activity : Some derivatives exhibited significant potency against leishmaniasis compared to standard treatments .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study on 1,3,4-oxadiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole may also possess similar activities due to its structural characteristics .

Antioxidant Properties

Oxadiazole derivatives have been evaluated for their antioxidant capabilities. The presence of the oxadiazole ring enhances the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Activity

The compound's unique structure positions it as a candidate for anticancer research. Similar oxadiazole compounds have shown promising results in inhibiting cancer cell proliferation in various studies. For instance, derivatives have been tested against human hepatocellular carcinoma and lung cancer cell lines, indicating potential therapeutic effects .

Synthesis and Modifications

The synthesis of this compound typically involves multiple steps that can be tailored to enhance yield and purity. Various chemical reactions such as oxidation and reduction are employed to modify the piperidine derivatives for improved biological activity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole against other structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazoleContains thiophen moietyDifferent heterocyclic structure
5-{1-[Phenylsulfonyl]-piperidin-3-yl}-1,3,4-oxadiazoleLacks ethoxy groupVariation in sulfonamide structure
2-(Benzo[b]thiophen-2-yl)-5-(piperazin-1-yl)oxadiazolesContains piperazine instead of piperidineDifferent nitrogen heterocycle

This table illustrates how the specific combination of substituents in our target compound may contribute to distinct biological activities compared to its analogs.

Case Studies

Several studies have documented the efficacy of oxadiazole derivatives in various applications:

  • Antimicrobial Efficacy : A series of novel 2,5-disubstituted oxadiazoles were synthesized and screened for antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, showing comparable results to established antibiotics .
  • Antioxidant Screening : Research indicated that certain oxadiazole derivatives exhibited potent antioxidant activity through various assays designed to measure their free radical scavenging capabilities .
  • Cancer Cell Line Studies : In vitro studies demonstrated that specific oxadiazole compounds could inhibit the growth of cancer cells significantly more than standard treatments like cisplatin .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varied Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (R1, R2) Biological Activity Key Findings
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole R1: 4-Ethoxyphenylsulfonyl; R2: Thiophen-2-yl Antimicrobial (hypothesized) Ethoxy group may enhance solubility; sulfonyl-piperidine aids target binding
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole R1: 4-Bromobenzyl; R2: Thiophen-2-yl Antimicrobial (tested) EC50 values vs. Xanthomonas spp. superior to bismerthiazol
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole R1: 4-Chlorophenyl; R2: 4-Nitrophenyl CNS depressant (anticonvulsant, antidepressant) Electron-withdrawing groups (Cl, NO2) enhance CNS activity
2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole R1: Methylsulfonyl; R2: 4-Fluorobenzyl Pesticidal (bacterial leaf blight control) EC50: 1.98 µg/mL (Xac), 0.17 µg/mL (Xoo); superior to thiodiazole copper
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,4-dimethylphenyl)... R1: 4-Chlorophenylsulfonyl-piperidine Antibacterial (screened) Chlorophenyl enhances lipophilicity; N-substituted acetamide boosts potency

Impact of Substituents on Bioactivity

  • Sulfonyl-Piperidine Moieties : The 4-ethoxyphenylsulfonyl group in the target compound likely improves solubility compared to chlorophenyl (electron-withdrawing) or bromobenzyl (bulky) analogues. This moiety is critical for binding to microbial enzymes or receptors, as seen in compounds with similar sulfonyl-piperidine structures.
  • Thiophene vs. Aromatic Substitutents: The thiophen-2-yl group at the 5-position may enhance π-π stacking interactions in microbial targets, similar to fluorobenzyl or nitrophenyl groups in other oxadiazoles. However, electron-withdrawing groups (e.g., NO2, Cl) at this position are associated with CNS activity rather than antimicrobial effects.
  • Ethoxy vs. Halogen Substituents: The ethoxy group (electron-donating) on the phenyl ring contrasts with chloro or bromo substituents (electron-withdrawing).

Pharmacological and Pesticidal Performance

  • For example, 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole shows EC50 values <2 µg/mL against plant pathogens.
  • CNS Activity: Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl) demonstrate CNS depressant effects, suggesting the target compound’s ethoxy group may redirect activity toward non-neurological targets.

Q & A

Q. What strategies validate molecular docking predictions experimentally?

  • Methodological Answer : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare with docking-predicted ΔG values. If discrepancies exceed 2 kcal/mol, re-evaluate force field parameters or ligand protonation states .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.